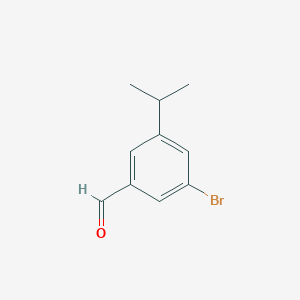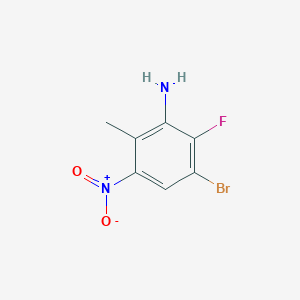![molecular formula C9H9BrF3NO B1528252 2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1391317-56-8](/img/structure/B1528252.png)
2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol
Overview
Description
2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol is a chemical compound characterized by its bromo and trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethan-1-ol moiety with an amino group at the second carbon. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination and Trifluoromethylation: The compound can be synthesized by first brominating 2-(trifluoromethyl)phenol followed by amination. The bromination step typically involves the use of bromine (Br2) in the presence of a catalyst such as ferric bromide (FeBr3).
Amination: The amination step can be achieved using ammonia (NH3) under elevated pressure and temperature conditions to introduce the amino group.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and trifluoromethylation reactions, often using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromo and trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethanoic acid.
Reduction: 2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethanamine.
Substitution: 2-Amino-2-[4-cyanobromo-2-(trifluoromethyl)phenyl]ethan-1-ol.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding assays.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol is structurally similar to compounds like 2-Amino-5-bromo-4-(trifluoromethyl)pyridine and Benzenamine, 4-bromo-2-(trifluoromethyl)-.
Uniqueness:
The presence of both bromo and trifluoromethyl groups on the phenyl ring distinguishes this compound from others, providing unique reactivity and binding properties.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in various fields.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSJIIVDGSXRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1528171.png)

![tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B1528174.png)







![Tert-butyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528189.png)

